molecular formula C18H17ClN6O3 B393393 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Katalognummer: B393393
Molekulargewicht: 400.8g/mol
InChI-Schlüssel: CCXGSSRVLAHCNW-KEBDBYFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]-N’-(3,4-dimethoxybenzylidene)acetohydrazide is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a dimethoxybenzylidene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]-N’-(3,4-dimethoxybenzylidene)acetohydrazide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved by reacting 2-chlorobenzonitrile with sodium azide in the presence of a catalyst such as zinc oxide under moderate conditions . The resulting tetrazole intermediate is then coupled with 3,4-dimethoxybenzaldehyde in the presence of an appropriate hydrazine derivative to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]-N’-(3,4-dimethoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide for tetrazole formation, zinc oxide as a catalyst, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and solvents such as dimethylformamide (DMF) or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction can produce hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]-N’-(3,4-dimethoxybenzylidene)acetohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]-N’-(3,4-dimethoxybenzylidene)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. Additionally, the chlorophenyl and dimethoxybenzylidene groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]-N’-(3,4-dimethoxybenzylidene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C18H17ClN6O3

Molekulargewicht

400.8g/mol

IUPAC-Name

2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H17ClN6O3/c1-27-15-8-7-12(9-16(15)28-2)10-20-21-17(26)11-25-23-18(22-24-25)13-5-3-4-6-14(13)19/h3-10H,11H2,1-2H3,(H,21,26)/b20-10+

InChI-Schlüssel

CCXGSSRVLAHCNW-KEBDBYFISA-N

SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl)OC

Isomerische SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.